Intramolecular OH···F Hydrogen Bond Formation Confers Conformational Restraint Absent in Non-Fluorinated 2-(2-Bromophenyl)propan-1-ol
2-(2-Bromophenyl)-2-fluoropropan-1-ol features a γ-fluoropropanol motif that forms a stabilizing intramolecular OH···F hydrogen bond (IMHB), as established for acyclic saturated fluorohydrins by Linclau et al. [1]. This IMHB stabilizes a specific gauche conformer, reducing conformational flexibility. In contrast, the non-fluorinated analog 2-(2-bromophenyl)propan-1-ol cannot engage in this interaction, resulting in greater rotational freedom. The presence of the IMHB is detectable via the through-space coupling constant h1JOH···F; for the syn-4-fluoropentan-2-ol model system, this value is 6.6 Hz, while the anti isomer shows only 1.9 Hz [1]. Such conformational locking directly impacts pharmacophore presentation and target binding.
| Evidence Dimension | Conformational constraint via intramolecular OH···F hydrogen bond |
|---|---|
| Target Compound Data | Predicted to adopt a stabilized gauche conformer with significant OH···F IMHB (h1JOH···F coupling expected in the range 2–7 Hz based on stereochemistry) [1] |
| Comparator Or Baseline | 2-(2-Bromophenyl)propan-1-ol (no fluorine): no OH···F IMHB possible; conformationally flexible |
| Quantified Difference | IMHB energy predicted to be only moderately weaker than OH···OMe for analogous systems [1]; h1JOH···F coupling differentiates syn vs anti diastereomers |
| Conditions | Quantum chemical calculations (B3LYP/aug-cc-pVTZ) and 1H/19F NMR in CDCl3 for model γ-fluorohydrins [1] |
Why This Matters
Conformational pre-organization reduces entropy penalty upon protein binding, a desirable feature when selecting fluorinated fragments for lead optimization.
- [1] Linclau, B., Peron, F., Bogdan, E., Wells, N., Wang, Z., Compain, G., Fontenelle, C. Q., Galland, N., Le Questel, J.-Y. & Graton, J. (2015). Intramolecular OH···fluorine hydrogen bonding in saturated, acyclic fluorohydrins: the γ-fluoropropanol motif. Chemistry - A European Journal, 21(49), 17808-17816. https://doi.org/10.1002/chem.201503253 View Source
